molecular formula C21H28N2O3 B2382164 3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide CAS No. 851405-89-5

3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide

Cat. No.: B2382164
CAS No.: 851405-89-5
M. Wt: 356.466
InChI Key: WKKMUGHAHJFRAF-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide is a complex organic compound that features a cyclohexyl group, a quinoline derivative, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the quinoline derivative with the propanamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and cyclohexyl-containing amides. Examples include:

Uniqueness

What sets 3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide apart is its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-26-18-9-8-16-13-17(21(25)23-19(16)14-18)11-12-22-20(24)10-7-15-5-3-2-4-6-15/h8-9,13-15H,2-7,10-12H2,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKMUGHAHJFRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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